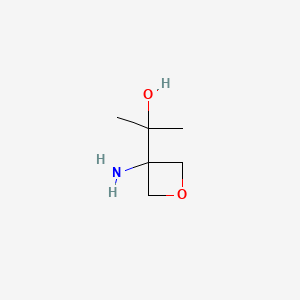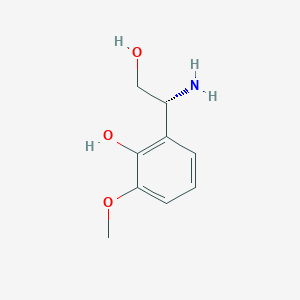
(R)-1-(1-Phenylcyclopentyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(1-Phenylcyclopentyl)ethan-1-ol is a chiral alcohol compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentylation: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.
Phenylation: The phenyl group is introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired ®-1-(1-Phenylcyclopentyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(1-Phenylcyclopentyl)ethan-1-ol may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
®-1-(1-Phenylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl phenyl ketone, while reduction can produce various alcohol derivatives.
科学研究应用
®-1-(1-Phenylcyclopentyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ®-1-(1-Phenylcyclopentyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the chiral center.
Cyclopentylmethanol: Contains a cyclopentyl ring but lacks the phenyl group.
Phenylethanol: Contains a phenyl group but lacks the cyclopentyl ring.
Uniqueness
®-1-(1-Phenylcyclopentyl)ethan-1-ol is unique due to its combination of a chiral center, phenyl group, and cyclopentyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
(1R)-1-(1-phenylcyclopentyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m1/s1 |
InChI 键 |
OLDXGGGHOCSMIT-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1(CCCC1)C2=CC=CC=C2)O |
规范 SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


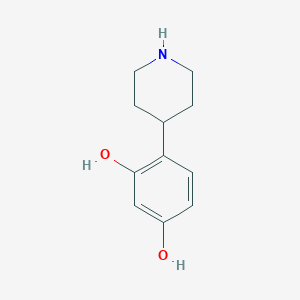
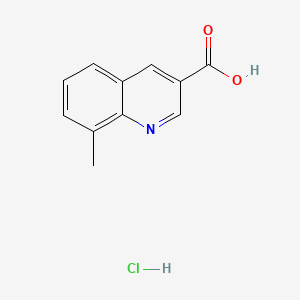
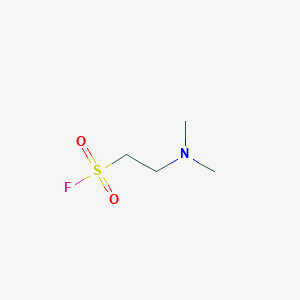
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
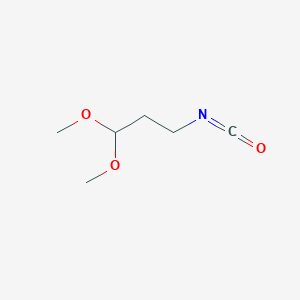
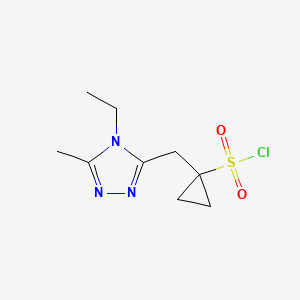
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)

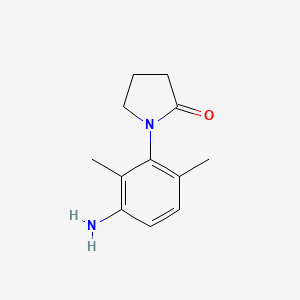
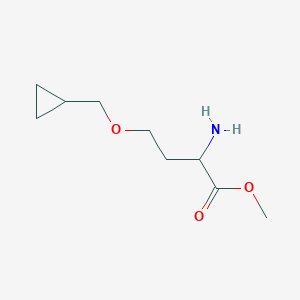
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
